molecular formula C15H15FN4O4S2 B2521672 Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate CAS No. 898436-29-8

Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate

Cat. No. B2521672
CAS RN: 898436-29-8
M. Wt: 398.43
InChI Key: CLWBSPKMBGGXIA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a thiadiazole ring, a sulfanyl group, and a carboxylate ester. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the thiadiazole ring, a planar, aromatic ring, could impart some rigidity to the molecule, while the other functional groups could influence its polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester could make it somewhat polar, and the aromatic thiadiazole ring could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other nuclei, were synthesized to explore their antimicrobial, antilipase, and antiurease activities. Some compounds showed moderate antimicrobial activity, with specific compounds exhibiting antiurease and antilipase activities, indicating the potential for therapeutic applications (Başoğlu et al., 2013).

Anticancer and Neuroprotective Activities

Research on 2-amino-1,3,4-thiadiazole based compounds, including derivatives similar to the Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate, has shown promising anticancer activity against various cancer cells, including nervous system cancers, colon adenocarcinoma, and lung carcinoma. Additionally, compounds exhibited neuroprotective activities in neuronal cultures, highlighting their potential in cancer therapy and neuroprotection (Rzeski et al., 2007).

Antimicrobial Activities

The synthesis of new derivatives incorporating the 1,3,4-thiadiazole structure has been extensively studied for their potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, showing significant antimicrobial potential and highlighting their relevance in addressing microbial resistance (Valluri et al., 2017).

Molecular Docking and Pharmacological Evaluation

Studies also extend to the computational realm, where molecular docking and pharmacological evaluations of thiadiazole derivatives explore their binding affinities and interactions with biological targets. This research aids in understanding the molecular basis of their activity and potential as drug candidates, focusing on mechanisms of action and structural-activity relationships (Nagarajappa et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied as a potential precursor to other compounds, or its biological activity could be assessed if it is being considered for use as a drug .

properties

IUPAC Name

ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O4S2/c1-2-24-12(22)7-11(21)8-25-15-20-19-14(26-15)18-13(23)17-10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWBSPKMBGGXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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